Distinct HDAC Inhibitory Profile: 5-Amino-2-hydroxy Substitution Abolishes Potency vs. 4-Amino Analogs
A critical differentiation point is the target compound's lack of meaningful activity against Class I HDAC enzymes (HDAC1/2), distinguishing it from active benzamide-based HDAC inhibitors. In a direct biochemical assay using human HeLa cell nuclear extracts, 5-Amino-N,2-dihydroxybenzamide exhibited an IC50 value greater than 100,000 nM against HDAC1/2 [1]. This is considered inactive. This is in stark contrast to prototypical 4-amino-substituted benzamide HDAC inhibitors like entinostat (MS-275), which exhibit nanomolar potency, and even 4-aminobenzohydroxamic acid, which shows measurable inhibition (IC50 = 18,400 nM against HDAC3) [2]. The data confirms the 5-amino-2-hydroxy substitution pattern is a negative discriminant for HDAC activity, while the 4-amino pattern is a positive one.
| Evidence Dimension | Inhibitory potency against Class I Histone Deacetylases (HDAC1/2) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 4-Aminobenzohydroxamic acid: IC50 = 18,400 nM (vs. HDAC3). Entinostat (4-amino substituted): nanomolar range. |
| Quantified Difference | 5-Amino-N,2-dihydroxybenzamide is >5.4-fold less potent than 4-aminobenzohydroxamic acid against a related Class I HDAC, and orders of magnitude weaker than active 4-amino therapeutics. |
| Conditions | HDAC1/2 inhibition assay in human HeLa cell nuclear extract; Boc-Lys(acetyl)-AMC substrate. |
Why This Matters
For researchers investigating HDAC biology, purchasing the wrong amino-substituted benzohydroxamic acid guarantees a failed experiment, as activity is strictly dictated by the amino group's position.
- [1] BindingDB Entry BDBM50144923 (CHEMBL3764156). Affinity Data for 5-Amino-N,2-dihydroxybenzamide. IC50 > 100,000 nM against HDAC1/HDAC2 in human HeLa cells nuclear extract. View Source
- [2] BindingDB Entry BDBM50025840 (CHEMBL155579). Affinity Data for 4-Amino-N-hydroxy-benzamide (4-aminobenzohydroxamic acid). IC50 = 18,400 nM vs. HDAC3. View Source
